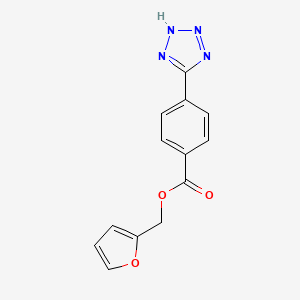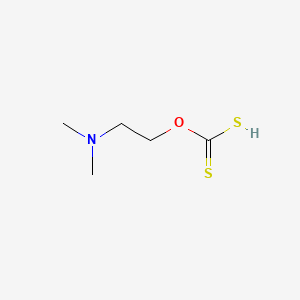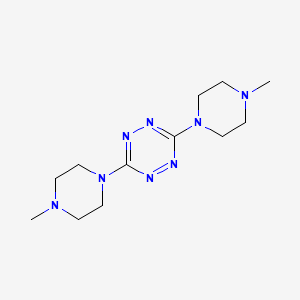
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- is a chemical compound with the molecular formula C16H12O2. It is a derivative of cyclopropene carboxylic acid, characterized by the presence of two phenyl groups attached to the cyclopropene ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diphenylacetylene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the principles of cyclopropanation and the use of diazomethane as a reagent are applicable in scaled-up processes with appropriate safety measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce cyclopropane derivatives.
Applications De Recherche Scientifique
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: While not widely used industrially, it serves as a model compound in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- exerts its effects involves its reactivity with various biological and chemical targets. The cyclopropene ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a range of chemical transformations, including ring-opening reactions and cycloadditions. The phenyl groups also contribute to its reactivity by stabilizing intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-: Another derivative with similar structural features but different substitution patterns.
Cycloprop-2-ene carboxylic acid: A simpler analog without phenyl groups, used in studies of cyclopropene reactivity.
2,3-Diphenyl-2-cyclopropene-1-carboxylic acid: A closely related compound with similar applications in research.
Uniqueness
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
678195-43-2 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
1,2-diphenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H12O2/c17-15(18)16(13-9-5-2-6-10-13)11-14(16)12-7-3-1-4-8-12/h1-11H,(H,17,18) |
Clé InChI |
SGWQZGIXDJIKBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC2(C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene](/img/structure/B12525461.png)
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)

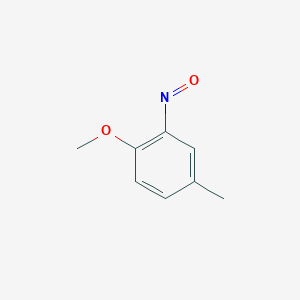
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)
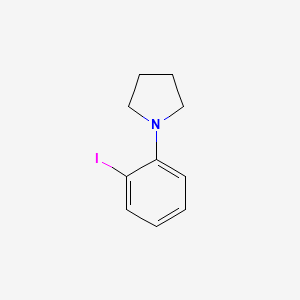


![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)
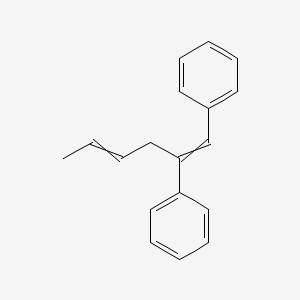
![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)
